![molecular formula C22H22N4O4S2 B2463992 5-(3,5-dimethoxybenzyl)-2-morpholino-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 1021045-30-6](/img/structure/B2463992.png)
5-(3,5-dimethoxybenzyl)-2-morpholino-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-(3,5-dimethoxybenzyl)-2-morpholino-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one” is a complex organic molecule. It contains several functional groups, including a morpholino group, a thiophene ring, a thiazolo[4,5-d]pyridazin-4(5H)-one group, and a 3,5-dimethoxybenzyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings and functional groups. The morpholino group, for example, would introduce a degree of polarity to the molecule, while the thiophene and thiazolo[4,5-d]pyridazin-4(5H)-one rings would contribute to the compound’s aromaticity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups and aromatic rings. For instance, the thiophene ring is known to undergo reactions such as halogenation, oxidation, and metal-catalyzed cross-coupling .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the morpholino group and the aromatic rings could impact the compound’s solubility, while the 3,5-dimethoxybenzyl group could influence its reactivity .Applications De Recherche Scientifique
Synthesis and Biological Activity
This compound is part of a series of novel 2-(N-pyrrolidino, N-piperidino or N-morpholino)-7-phenyl-[1,3]thiazolo[4,5-d]pyridazinones, which have been synthesized and tested for their in vivo analgesic and anti-inflammatory activities. These compounds, characterized by 1H-NMR, 13C-NMR spectroscopy, and liquid chromatography–mass spectrometry, show promise in the field of pain management and inflammation treatment (Demchenko et al., 2015).
Antimicrobial Applications
A study on the synthesis of novel isoxazolo[4,5-d]pyridazines and related thiazolo[4,5-d]pyridazines, including this compound, reveals their potential as antimicrobial agents. The compounds displayed a broad spectrum of antibacterial activity, with a greater inhibitory effect on Gram-positive strains compared to Gram-negative ones. They also showed appreciable growth inhibitory activity against Candida albicans fungus (Faidallah et al., 2013).
Anticancer and Antiproliferative Properties
Research indicates that derivatives of 1,3,4-thiadiazole, including this compound, have significant biological activities. Some derivatives have shown high DNA protective ability against oxidative stress and strong antimicrobial activity against specific pathogens. One derivative, in particular, exhibited cytotoxicity on cancer cell lines, suggesting potential applications in cancer therapy (Gür et al., 2020).
Analgesic Effects
The analgesic activity of [1,3]thiazolo[4,5-d]pyridazine-4(5h)-ones, related to this compound, was investigated in vivo. Electron donor substituents in these compounds have been found to enhance their analgesic effect, making them candidates for pain relief medication development (Demchenko et al., 2012).
Orientations Futures
Propriétés
IUPAC Name |
5-[(3,5-dimethoxyphenyl)methyl]-2-morpholin-4-yl-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4S2/c1-28-15-10-14(11-16(12-15)29-2)13-26-21(27)19-20(18(24-26)17-4-3-9-31-17)32-22(23-19)25-5-7-30-8-6-25/h3-4,9-12H,5-8,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCMCFANBIXAGNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CN2C(=O)C3=C(C(=N2)C4=CC=CS4)SC(=N3)N5CCOCC5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,5-dimethoxybenzyl)-2-morpholino-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

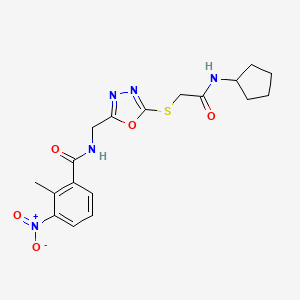

![8-(3-methoxyphenyl)-1,6,7-trimethyl-3-(3-phenylpropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2463914.png)
![N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-3-phenylpropanamide](/img/structure/B2463916.png)
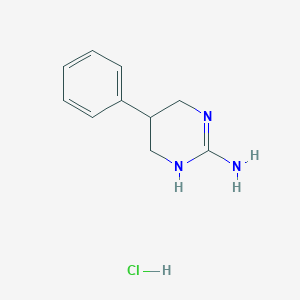
![Methyl 4-{4-[2-(4-bromophenyl)-2-oxoethyl]piperazino}-3-nitrobenzenecarboxylate](/img/structure/B2463921.png)
![Ethyl 2-[3-(3-methylbenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate](/img/structure/B2463922.png)
![2-((3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-bromophenyl)acetamide](/img/structure/B2463923.png)
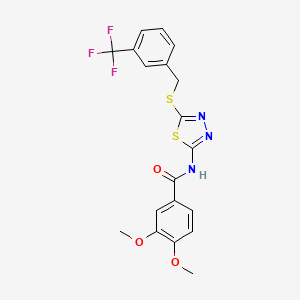
![4-chloro-N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)benzenesulfonamide](/img/structure/B2463926.png)
![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-2-yl)methanone](/img/structure/B2463928.png)
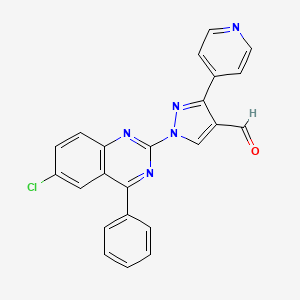
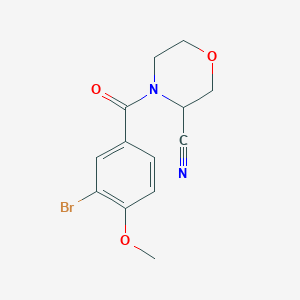
![2-[1-(4-Tert-butylbenzoyl)piperidin-4-yl]-6-cyclopropylpyridazin-3-one](/img/structure/B2463932.png)